molecular formula C20H17NO4 B3032761 1-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-4-hydroxy-2(1H)-pyridinone CAS No. 478247-79-9

1-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-4-hydroxy-2(1H)-pyridinone

Cat. No.: B3032761
CAS No.: 478247-79-9
M. Wt: 335.4
InChI Key: HRFKBEFEAUPROH-UHFFFAOYSA-N
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Description

1-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-4-hydroxy-2(1H)-pyridinone is a useful research compound. Its molecular formula is C20H17NO4 and its molecular weight is 335.4. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.7 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Alzheimer's Disease Therapy

Research has indicated that derivatives of 3-hydroxy-4-(1H)-pyridinone, such as those related to 1-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-4-hydroxy-2(1H)-pyridinone, show promise as therapeutic agents in neurodegenerative diseases like Alzheimer's. These compounds have been engineered to sequester, redistribute, and/or remove metal ions, which are factors in the development of such diseases. The multifunctional nature of these compounds, combining metal chelation and antioxidant properties, along with their low toxicity, makes them attractive for Alzheimer's therapy. They are designed to target metal-overloaded amyloid plaques in the brain, which are characteristic of Alzheimer's, and have shown potential in crossing the blood-brain barrier, a crucial factor for effectiveness in treatment (L. Scott et al., 2011).

Anti-Fatigue Effects

Benzamide derivatives, including those structurally related to this compound, have been synthesized and evaluated for their anti-fatigue effects. In research involving weight-loaded forced swimming mice, certain derivatives showed significant enhancement of swimming endurance, indicating potential anti-fatigue properties. These findings suggest that such compounds could have applications in improving physical performance or combating fatigue-related conditions (Xianglong Wu et al., 2014).

Catalytic Applications

Compounds structurally similar to this compound have been explored for their catalytic applications, particularly in reactions such as the Suzuki–Miyaura coupling. These compounds, when used as catalysts, have demonstrated efficiency in facilitating chemical reactions, underscoring their potential utility in various synthetic and industrial processes. The research in this area highlights the versatility of such compounds beyond biomedical applications, extending into the realm of catalysis (M. Singh et al., 2017).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific data for this compound, it’s difficult to provide a detailed safety analysis .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-4-hydroxypyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4/c22-17-8-9-21(12-15-6-7-18-19(11-15)25-13-24-18)20(23)16(17)10-14-4-2-1-3-5-14/h1-9,11,22H,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRFKBEFEAUPROH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C=CC(=C(C3=O)CC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201144910
Record name 1-(1,3-Benzodioxol-5-ylmethyl)-4-hydroxy-3-(phenylmethyl)-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201144910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821647
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478247-79-9
Record name 1-(1,3-Benzodioxol-5-ylmethyl)-4-hydroxy-3-(phenylmethyl)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478247-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,3-Benzodioxol-5-ylmethyl)-4-hydroxy-3-(phenylmethyl)-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201144910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-4-hydroxy-2(1H)-pyridinone
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1-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-4-hydroxy-2(1H)-pyridinone
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1-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-4-hydroxy-2(1H)-pyridinone
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1-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-4-hydroxy-2(1H)-pyridinone
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1-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-4-hydroxy-2(1H)-pyridinone

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